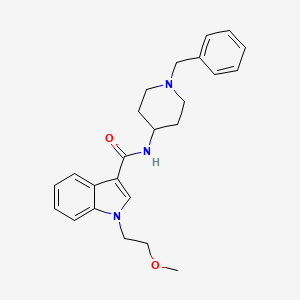![molecular formula C17H20N4O2 B11137792 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-pyridylmethyl)acetamide](/img/structure/B11137792.png)
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-pyridylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-pyridylmethyl)acetamide is a complex organic compound with a unique structure that includes a cycloheptapyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-pyridylmethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the cycloheptapyridazine core, followed by the introduction of the acetamide and pyridylmethyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-pyridylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-pyridylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-pyridylmethyl)acetamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H20N4O2/c22-16(19-11-14-7-4-5-9-18-14)12-21-17(23)10-13-6-2-1-3-8-15(13)20-21/h4-5,7,9-10H,1-3,6,8,11-12H2,(H,19,22) |
InChI Key |
OKXXLILUOGMFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1H-tetrazol-1-yl)cyclohexyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B11137711.png)
![(3'E)-3'-[hydroxy(4-propoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione](/img/structure/B11137719.png)
![(3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11137720.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B11137722.png)
![2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B11137724.png)
![(2Z)-6-[(4-ethenylbenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B11137732.png)
![2-chloro-6-oxo-6H-benzo[c]chromen-3-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11137739.png)
![N-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2-pyrazinecarboxamide](/img/structure/B11137742.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11137747.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11137759.png)


![(5Z)-2-(4-benzylpiperazin-1-yl)-5-[3-methoxy-4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11137796.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B11137802.png)
